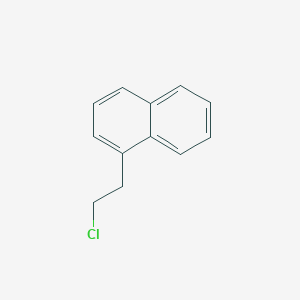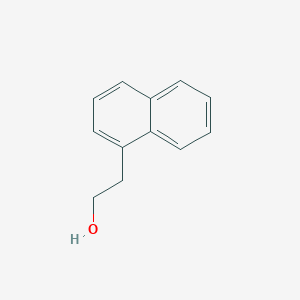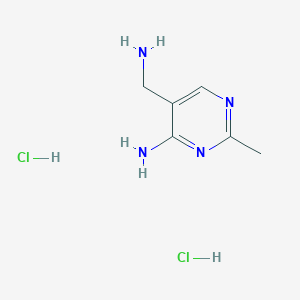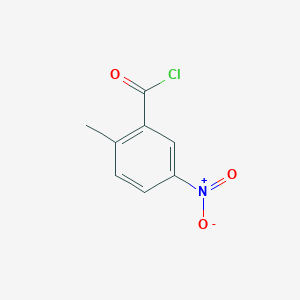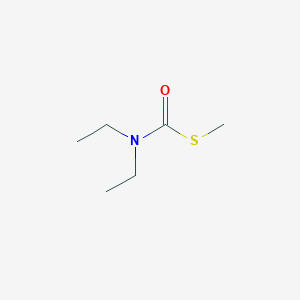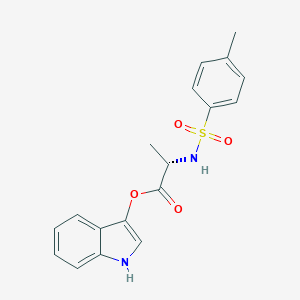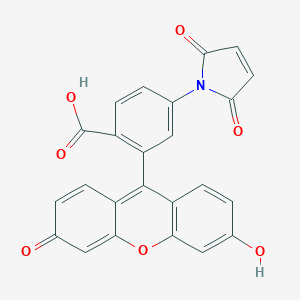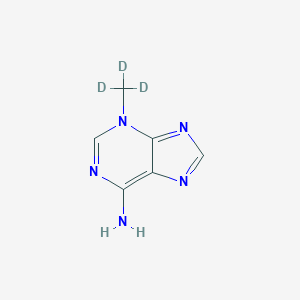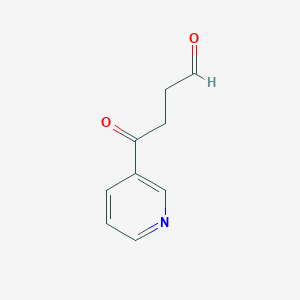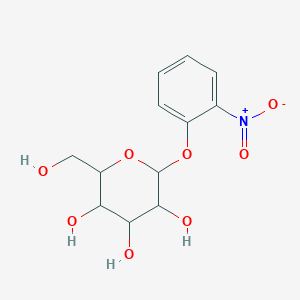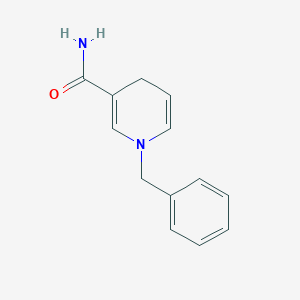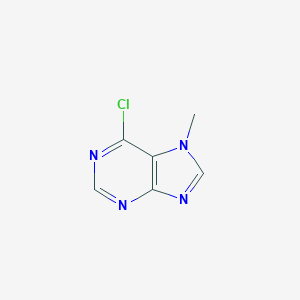
6-クロロ-7-メチル-7H-プリン
説明
6-Chloro-7-methylpurine, also known as 6-Chloro-7-methylpurine, is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-7-methylpurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-7-methylpurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7-methylpurine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プリンの直接的な位置選択的C-Hシアノ化
6-クロロ-7-メチル-7H-プリン を用いたプリンの直接的な位置選択的C-Hシアノ化が開発されました。このプロセスには、トリフルオロメタンスルホン酸無水物の逐次的な活性化、TMSCNによる求核性シアノ化、続いてトリフルオロメタンスルホン酸(CF 3 SO 2 H)の塩基媒介脱離が続きます .
抗腫瘍特性
6-クロロ-7-メチル-7H-プリンは、結腸直腸腺癌(SW620)に対して強力な細胞毒性を示しました 。これは、新しい抗癌剤の開発のための潜在的な候補です。
ADME研究
フェロセニルメチレンユニットを含む6-クロロ-7-メチル-7H-プリンのN-9異性体は、インビトロでの物理化学的およびADME(吸収、分布、代謝、および排泄)特性が良好であることが示されています 。これには、ヒト肝ミクロソームでの高い溶解性、中程度の透過性、および良好な代謝安定性 が含まれます。
生化学分析
Biochemical Properties
It is known that purine derivatives, including 6-Chloro-7-methyl-7H-purine, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some purine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that purine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Purine metabolism generally involves de novo synthesis, catabolism, and salvage pathways
特性
IUPAC Name |
6-chloro-7-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZREVPKGQGLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202788 | |
| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-17-5 | |
| Record name | 7H-Purine, 6-chloro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-7-methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-7-methyl-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-7-methylpurine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373NFV6YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 6-chloro-7-methylpurine in synthesizing 7-methyl-6-(nitroimidazolyl)thiopurines?
A: 6-chloro-7-methylpurine serves as a crucial starting material in the synthesis of 7-methyl-6-(nitroimidazolyl)thiopurines. Researchers reacted 6-chloro-7-methylpurine with sodium and ammonium salts of 5-mercapto-4-nitroimidazoles to produce a series of previously unreported 7-methyl-6-(nitroimidazolyl)thiopurines. [, ] This synthetic route highlights the importance of 6-chloro-7-methylpurine in accessing novel chemical entities with potential biological activity.
Q2: Are there alternative synthetic routes to obtain 7-methyl-6-(nitroimidazolyl)thiopurines?
A: Yes, researchers also explored an alternative route using 7-methyl-6-thiopurine as a starting material. Reacting 7-methyl-6-thiopurine with 5(4)-halo-4(5)-nitroimidazoles provided another pathway to synthesize the desired 7-methyl-6-(nitroimidazolyl)thiopurines. [] This parallel approach demonstrates the flexibility in synthetic design and the potential for optimizing reaction conditions and yields.
Q3: Why is the synthesis of 7-methyl-6-(nitroimidazolyl)thiopurines of interest to researchers?
A: While the provided research focuses primarily on the synthesis of these compounds, their structural similarity to known biologically active molecules suggests potential applications in various fields. Thiopurine derivatives are recognized for their anticancer, immunosuppressive, and antiviral properties. [] The introduction of a nitroimidazole moiety, known for its radiosensitizing and antimicrobial activities, further broadens the potential applications of these novel compounds. Further research is needed to explore the specific biological activities and potential therapeutic applications of 7-methyl-6-(nitroimidazolyl)thiopurines.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)

